molecular formula C17H21N5O3 B2665637 N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide CAS No. 2034353-11-0

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide

Cat. No.: B2665637
CAS No.: 2034353-11-0
M. Wt: 343.387
InChI Key: QMZAKCVSCHNPGX-UHFFFAOYSA-N
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Description

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide is a chemical compound with a unique structure that includes a triazine ring, a morpholine moiety, and a phenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide typically involves the reaction of 4-methoxy-6-morpholino-1,3,5-triazine with 2-phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The triazine ring can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The morpholine moiety may enhance the compound’s solubility and bioavailability, while the phenylacetamide group can contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methylbenzamide
  • 2-((4-fluorophenyl)thio)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide
  • 7-methoxy-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzofuran-2-carboxamide

Uniqueness

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its triazine ring provides a versatile platform for chemical modifications, while the morpholine and phenylacetamide groups enhance its solubility and binding affinity, respectively.

Properties

IUPAC Name

N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-24-17-20-14(19-16(21-17)22-7-9-25-10-8-22)12-18-15(23)11-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZAKCVSCHNPGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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